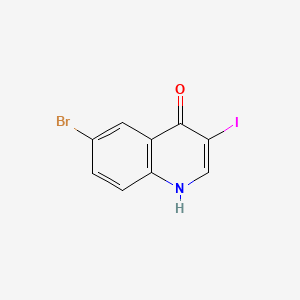

6-Bromo-3-iodoquinolin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVKEUFMIJMMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Bromo-3-iodoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-3-iodoquinolin-4-ol, a halogenated quinolinone derivative of interest in medicinal chemistry. The quinolin-4-one scaffold is a privileged structure in drug discovery, and its derivatization allows for the exploration of a wide range of biological activities. This document details a plausible synthetic route, experimental protocols, and the expected analytical characterization of the title compound.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor, 6-bromoquinolin-4-ol, from 4-bromoaniline. The second step is the regioselective iodination of this precursor at the C3 position.

Step 1: Synthesis of 6-Bromoquinolin-4-ol

A common method for the synthesis of 6-bromoquinolin-4-ol involves the reaction of 4-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a cyclization reaction.

Step 2: Iodination of 6-Bromoquinolin-4-ol

The introduction of an iodine atom at the C3 position of the quinolin-4-ol ring can be achieved through electrophilic iodination.

Experimental Protocols

2.1. Synthesis of 6-Bromoquinolin-4-ol

This protocol is adapted from established methods for the synthesis of quinolin-4-ones.

-

Reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate: In a round-bottom flask, a mixture of 4-bromoaniline, Meldrum's acid, and triethyl orthoformate is heated. This reaction forms an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Cyclization: The intermediate is then cyclized at a high temperature, typically in a high-boiling solvent like diphenyl ether, to yield 6-bromoquinolin-4-ol.

-

Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization.

2.2. Synthesis of this compound

This protocol is based on general methods for the C3 iodination of quinolines.

-

Reaction Setup: To a solution of 6-bromoquinolin-4-ol in a suitable solvent (e.g., acetic acid), an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the electrophilic substitution at the C3 position. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

2.3. Characterization Protocols

General protocols for the characterization of the final product are outlined below:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments. The presence of bromine and iodine will result in a characteristic isotopic pattern.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or a thin film.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Data Presentation

The following table summarizes the key quantitative data for the precursor and the expected data for the final product, this compound.

| Property | 6-Bromoquinolin-4-ol (Precursor) | This compound (Target Compound) (Predicted) |

| Molecular Formula | C₉H₆BrNO | C₉H₅BrINO |

| Molecular Weight | 224.05 g/mol | 349.95 g/mol |

| Melting Point | 283 °C | Data not readily available |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H)[1] | Disappearance of a proton signal in the aromatic region corresponding to H3. Shifts in the adjacent protons (H2 and H4 if present) are expected. A singlet for H2 and a singlet for H5 are anticipated. |

| ¹³C NMR (ppm) | Data not readily available | A downfield shift for C4 (bearing the hydroxyl group) and C6 (bearing the bromine). A significant upfield shift for C3 due to the iodine substituent. |

| Mass Spectrometry (m/z) | [M+H]⁺ at 224/226 (approx. 1:1 ratio) | [M+H]⁺ at 350/352 (reflecting the bromine isotopes) |

| IR Spectroscopy (cm⁻¹) | ~3400 (O-H stretch), ~1650 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~600-800 (C-Br stretch) | ~3400 (O-H stretch), ~1650 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~600-800 (C-Br stretch), ~500-600 (C-I stretch) |

Mandatory Visualizations

Caption: Synthesis pathway for this compound.

Caption: Workflow for the characterization of the synthesized compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-Bromo-3-iodoquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related quinoline derivatives and computational predictions to offer a robust profile for research and development purposes.

Physicochemical Properties

The introduction of halogen substituents at the C3 and C6 positions of the quinolin-4-ol core significantly influences its physicochemical characteristics, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles. The properties of this compound are compared with its precursor, 6-Bromoquinolin-4-ol, and the related intermediate, 6-Bromo-3-iodoquinoline.

| Property | This compound (Predicted/Inferred) | 6-Bromoquinolin-4-ol (Experimental/CAS: 145369-94-4) | 6-Bromo-3-iodoquinoline (Computed/PubChem CID: 68092728) |

| Molecular Formula | C₉H₅BrINO | C₉H₆BrNO | C₉H₅BrIN |

| Molecular Weight | ~350 g/mol | 224.05 g/mol | 333.95 g/mol [1] |

| Melting Point | Not available | 283°C | Not available |

| Boiling Point | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available |

| LogP (Lipophilicity) | > 3.5 | Not available | 3.5[1] |

| Solubility | Predicted to be poorly soluble in water | Sparingly soluble | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 4-bromoaniline. The key intermediate, 6-Bromoquinolin-4-ol, is first synthesized and then subjected to iodination.

Synthesis of 6-Bromoquinolin-4-ol

A common route for the synthesis of 6-Bromoquinolin-4-ol involves the reaction of 4-bromoaniline with Meldrum's acid and a cyclization agent.[2][3]

Experimental Protocol:

-

Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: 4-Bromoaniline is reacted with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol. The mixture is refluxed, and the resulting product is filtered and dried.[3]

-

Step 2: Cyclization to 6-Bromoquinolin-4-ol: The product from Step 1 is added to a preheated high-boiling point solvent such as diphenyl ether and heated to induce cyclization. After cooling, the product is precipitated, filtered, and washed to yield 6-Bromoquinolin-4-ol.[2][3]

Iodination of 6-Bromoquinolin-4-ol

The introduction of iodine at the C3 position of 6-Bromoquinolin-4-ol can be achieved using an electrophilic iodinating agent.

Experimental Protocol:

-

Step 1: Dissolution: 6-Bromoquinolin-4-ol is dissolved in a suitable solvent, such as acetic acid.

-

Step 2: Iodination: An iodinating agent, like iodine monochloride, is added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.[4]

-

Step 3: Isolation: The product, this compound, is isolated by pouring the reaction mixture into water, followed by filtration, washing, and drying of the precipitate.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Potential Biological Activities

Halogenated quinolines are a well-established class of compounds with a broad spectrum of biological activities.[5] The presence of bromine and iodine on the quinolin-4-ol scaffold is expected to confer significant biological properties.

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation and survival.[6] The halogen substituents can enhance the binding affinity of the molecule to biological targets such as protein kinases.

-

Antibacterial Activity: Halogenated quinolines have shown potent activity against a range of bacteria, including drug-resistant strains.[5] They can disrupt bacterial cell processes and have been investigated for their ability to eradicate biofilms.

-

Antifungal and Antiviral Properties: The quinoline nucleus is a common scaffold in the development of antifungal and antiviral agents.[7]

Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the anticancer effects of quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.[6]

References

- 1. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

"6-Bromo-3-iodoquinolin-4-OL chemical structure and IUPAC name"

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and a proposed synthetic pathway for 6-Bromo-3-iodoquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed experimental protocols for the synthesis of the closely related and synthetically important precursor, 6-bromoquinolin-4-ol, which is a key intermediate in the synthesis of various biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

The chemical structure of this compound is based on a quinoline core. The quinoline ring is substituted with a bromine atom at the 6th position, an iodine atom at the 3rd position, and a hydroxyl group at the 4th position.

Chemical Structure:

IUPAC Name: this compound

It is important to note that 4-hydroxyquinolines can exist in equilibrium with their keto tautomer, 4-quinolones. Therefore, this compound is expected to exist in equilibrium with its tautomeric form, 6-Bromo-3-iodo-1H-quinolin-4-one .

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₅BrIN | PubChem[2] |

| Molecular Weight | 333.95 g/mol | PubChem[2] |

| XLogP3 | 3.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be extrapolated from the known synthesis of related quinoline derivatives. A key intermediate in this proposed pathway is 6-bromoquinolin-4-ol. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available in the reviewed literature, a detailed experimental procedure for the synthesis of the key intermediate, 6-bromoquinolin-4-ol , is provided below. This protocol is based on established methods for quinoline synthesis.[1]

Synthesis of 6-Bromoquinolin-4-ol

This synthesis involves the reaction of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ether.

Materials and Reagents:

| Reagent | Quantity |

| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 10.110 g (0.031 mol) |

| Ether | 110.793 g (0.65 mol) |

| Petroleum ether | As needed |

| Ethyl acetate | As needed |

Procedure:

-

Preheat the ether solvent.

-

Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to the preheated ether.

-

Stir the mixture at reflux for 10 minutes.

-

After the reaction is complete, cool the reaction solution to 50 °C.

-

Slowly add the resulting mixture to petroleum ether at room temperature and stir for 10 minutes.

-

Filter the precipitated solid.

-

Wash the solid with ethyl acetate.

-

Dry the solid to obtain the yellowish product of 6-bromoquinolin-4-ol.

Expected Yield: 4.163 g (59.89%).[1]

The subsequent iodination of 6-bromoquinolin-4-ol at the 3-position would yield the target compound, this compound. This could potentially be achieved using an appropriate iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Further experimental work would be required to optimize the conditions for this transformation.

The following diagram illustrates the experimental workflow for the synthesis of 6-bromoquinolin-4-ol.

Caption: Step-by-step workflow for the synthesis of 6-bromoquinolin-4-ol.

References

Spectroscopic Profile of 6-Bromo-3-iodoquinolin-4-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-3-iodoquinolin-4-ol, a halogenated quinolinol derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis based on available data for closely related precursors and provides predicted spectroscopic characteristics.

Introduction

This compound is a polysubstituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad range of biological activities. The introduction of bromine and iodine atoms at specific positions, along with the hydroxyl group at the 4-position, is expected to modulate the compound's physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide covers the key analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

2.1.1. ¹H NMR Data of 6-Bromoquinolin-4-ol

The proton NMR spectrum of the precursor, 6-Bromoquinolin-4-ol, provides a foundational understanding of the chemical shifts in the quinoline ring system.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Reference |

| 8.15 | d | 1H | 2.4 | H-5 | [1] |

| 7.95 | m | 1H | H-2 | [1] | |

| 7.78 | m | 1H | H-7 | [1] | |

| 7.51 | d | 1H | 9.2 | H-8 | [1] |

| 6.0 | d | 1H | 7.2 | H-3 | [1] |

2.1.2. Predicted ¹H and ¹³C NMR Data for this compound

Based on the principles of substituent effects, the introduction of an iodine atom at the 3-position is expected to significantly influence the chemical shifts of the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | br s | 1H | OH |

| ~8.3-8.5 | s | 1H | H-2 |

| ~8.0-8.2 | d | 1H | H-5 |

| ~7.8-8.0 | dd | 1H | H-7 |

| ~7.6-7.8 | d | 1H | H-8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C-4 |

| ~145-150 | C-8a |

| ~140-145 | C-2 |

| ~135-140 | C-7 |

| ~125-130 | C-5 |

| ~120-125 | C-4a |

| ~115-120 | C-6 |

| ~90-95 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1650-1630 | Strong | C=O stretch (keto tautomer) |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1200-1000 | Medium | C-O stretch |

| ~800-700 | Strong | C-Br stretch |

| ~600-500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 348.86 | Corresponding to C₉H₅⁷⁹Br¹²⁷INO |

| [M+2]⁺ | 350.86 | Corresponding to C₉H₅⁸¹Br¹²⁷INO, due to the natural abundance of the ⁸¹Br isotope. |

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine atom and one iodine atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. The spectral width is typically set to 12-16 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is used.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. The spectral width is set to approximately 200-250 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Detection: The detector records the abundance of each ion to generate the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Technical Guide: 6-Bromo-3-iodoquinolin-4-ol and Related Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 6-Bromo-3-iodoquinolin-4-ol and its structurally related analogs. Due to the novelty or limited public data on this compound, a specific CAS number was not retrievable from public databases. However, this guide offers comprehensive data on closely related compounds, along with a general synthetic methodology for halogenated quinolin-4-ols, to support research and development activities in this chemical space.

Physicochemical Data of this compound and Analogs

While a specific CAS number for this compound is not publicly available, its molecular formula can be determined from its structure. The table below summarizes the key identifiers for the target compound and several related molecules identified in public chemical databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Found | C₉H₅BrINO | 349.95 (Calculated) |

| 6-Bromo-3-iodoquinoline | 1416440-23-7[1] | C₉H₅BrIN[1] | 333.95[1] |

| 6-Bromo-3-nitroquinolin-4-ol | 853908-50-6 | C₉H₅BrN₂O₃ | 285.05 |

| 6-Bromoquinolin-4-ol | 145369-94-4 | C₉H₆BrNO | 224.05 |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 | C₉H₁₀BrN | 212.09 |

| 6-Bromo-8-iodoquinoline | 1078160-90-3 | C₉H₅BrIN | 333.95 |

Experimental Protocols: Synthesis of Halogenated Quinolin-4-ols

The synthesis of substituted quinolin-4-ols can be achieved through various established methods. A common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. The following is a generalized protocol that can be adapted for the synthesis of compounds like this compound, starting from appropriately substituted precursors.

General Procedure for the Synthesis of a Substituted 2-methylquinolin-4-ol:

Step 1: Formation of the β-anilinocrotonate intermediate.

-

Dissolve the appropriately substituted aniline (e.g., 4-bromoaniline) (1 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is introduced.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting aniline.

-

The solvent is removed under reduced pressure to yield the crude ethyl 3-(arylamino)but-2-enoate intermediate.

Step 2: Cyclization to the quinolin-4-ol.

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Monitor the reaction by TLC for the formation of the desired quinolin-4-ol product.

-

Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure quinolin-4-ol.

Subsequent halogenation at the 3-position can often be achieved using appropriate halogenating agents. For instance, iodination can be carried out using iodine monochloride or N-iodosuccinimide.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a halogenated quinolin-4-ol derivative.

Signaling Pathways

At present, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound or its very close structural analogs. Research into the biological activity of this and related compounds would be necessary to elucidate any potential interactions with cellular signaling cascades. As a general class of compounds, quinolines are known to interact with a wide range of biological targets, and further investigation is warranted to determine the specific activities of this particular derivative.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-3-iodoquinolin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The specific substitutions on the quinoline scaffold are critical in modulating the physicochemical properties and, consequently, the therapeutic efficacy and safety profile of these molecules. Halogenation is a common strategy employed to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[1]

This technical guide focuses on the predicted solubility and stability of 6-Bromo-3-iodoquinolin-4-OL, a compound with potential interest in drug discovery. The presence of two different halogens (bromine and iodine) at positions 6 and 3, respectively, along with a hydroxyl group at position 4 (which can exist in tautomeric equilibrium with the quinolin-4(1H)-one form), suggests a unique combination of electronic and steric properties that will influence its behavior in both chemical and biological systems. Understanding these properties is paramount for its advancement as a potential therapeutic agent.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, we can infer its properties from structurally similar compounds. The table below summarizes the predicted and known properties of the parent compound and its close analogs.

| Property | Predicted/Known Value | Source/Analog Compound |

| Molecular Formula | C₉H₅BrINO | - |

| Molecular Weight | 349.95 g/mol | - |

| Predicted XLogP3 | ~3.0 - 4.0 | Based on analogs like 6-Bromo-3-iodoquinoline (XLogP3: 3.5)[2] and the hydrophilic contribution of the -OH group. |

| Predicted pKa | ~7.5 - 8.5 (for the quinolinol proton) | Based on analogs like 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.[3] The acidic nature of the 4-OH group is a known feature of quinolin-4-ols. |

| Appearance | Likely a yellowish or off-white solid | Based on the synthesis of 6-bromoquinolin-4-ol, which is described as a yellowish product.[4][5] |

Experimental Protocols for Solubility and Stability Assessment

To definitively characterize this compound, a series of standardized experiments are required. The following protocols outline the methodologies for determining its aqueous solubility and chemical stability.

Aqueous Solubility Determination

Objective: To quantify the solubility of the compound in aqueous media, which is a critical parameter for oral bioavailability and formulation development.

Methodology: Kinetic and Thermodynamic Solubility Assays

-

Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

-

Kinetic Solubility Assay:

-

An aliquot of the DMSO stock solution is added to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) to achieve a range of final concentrations.

-

The solutions are shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).

-

The samples are then filtered to remove any precipitated compound.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Thermodynamic Solubility Assay:

-

An excess of the solid compound is added to a series of aqueous buffers.

-

The resulting slurries are agitated at a controlled temperature until equilibrium is reached (typically 24-48 hours).

-

The suspensions are filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC or LC-MS.

-

Chemical Stability Assessment

Objective: To evaluate the degradation of the compound under various stress conditions, which is essential for determining its shelf-life and identifying potential degradation products.

Methodology: Forced Degradation Studies

-

Sample Preparation: Solutions of this compound are prepared in appropriate solvents and subjected to the following conditions:

-

pH Stability: The compound is incubated in a series of buffers with varying pH values (e.g., pH 2, 7, and 10) at a controlled temperature.

-

Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent.

-

Photostability: The compound (in both solid and solution form) is exposed to a controlled light source that simulates sunlight (e.g., a xenon lamp).

-

-

Time-Point Analysis: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

-

Quantification: The remaining concentration of the parent compound is determined by a stability-indicating HPLC method. The formation of degradation products is also monitored.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Putative Signaling Pathway Inhibition

Quinoline derivatives are known to function as kinase inhibitors.[1] Dysregulation of receptor tyrosine kinase (RTK) signaling is a common feature in various diseases, including cancer. The diagram below illustrates a generic RTK signaling pathway that could be a potential target for this compound.

Caption: Putative Inhibition of RTK Signaling Pathway.

Conclusion

While direct experimental data on the solubility and stability of this compound is not yet available, this guide provides a predictive framework based on the known properties of related quinoline derivatives. The presence of both bromo and iodo substituents, along with the quinolin-4-ol core, suggests that this compound will have a distinct physicochemical profile that warrants thorough experimental investigation. The proposed protocols for solubility and stability assessment provide a clear path forward for the comprehensive characterization of this and other novel quinoline-based compounds, which is a critical step in the drug discovery and development process.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

Potential Biological Activity of 6-Bromo-3-iodoquinolin-4-OL: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 6-Bromo-3-iodoquinolin-4-OL is not currently available in public literature. This document synthesizes information from structurally related compounds to project the potential therapeutic applications and guide future research.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on the potential biological activities of the novel compound this compound. By analyzing structurally analogous bromo- and iodo-substituted quinolinones, we infer that this compound is a promising candidate for development as an anticancer and antimicrobial agent. The presence of a bromine atom at the C6 position and an iodine atom at the C3 position on the quinolin-4-ol core is anticipated to significantly influence its biological profile. Halogenation, particularly at the C6 position, has been linked to enhanced cytotoxic and antimicrobial effects in related heterocyclic systems. This guide provides a comprehensive overview of the anticipated biological activities, potential mechanisms of action, and detailed experimental protocols to facilitate the evaluation of this compound.

Anticipated Biological Activities

Based on the structure of this compound and the documented activities of similar compounds, two primary areas of therapeutic potential are identified: anticancer and antimicrobial.

Anticancer Potential

The quinoline and quinolinone cores are present in numerous anticancer agents.[1] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2] The halogen substituents on the target molecule are expected to enhance its anticancer properties.

2.1.1 Inhibition of PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[1][3] Several quinoline-based derivatives have been identified as potent inhibitors of this pathway.[4][5][6] GSK2126458, a potent PI3K/mTOR inhibitor, notably uses a 6-bromo-4-substituted quinoline intermediate in its synthesis, highlighting the relevance of the 6-bromoquinoline scaffold in targeting this pathway.[7][8] It is hypothesized that this compound may also exert its anticancer effects by modulating this critical pathway.

2.1.2 Induction of Apoptosis and Cell Cycle Arrest

Substituted quinolines have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[9][10] For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative activity and the ability to induce apoptosis.[9] It is plausible that this compound could exhibit similar pro-apoptotic and cell cycle-disrupting activities.

Antimicrobial Potential

Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[11] The substitution pattern on the quinoline ring is crucial in defining the spectrum and potency of their antimicrobial activity.[11][12] Bromo-substituted quinolines, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[13][14]

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for the predicted activities of this compound, the following tables summarize the biological data of structurally similar compounds.

Table 1: Anticancer Activity of Substituted Quinolines

| Compound | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | > 25 µg/mL | [9] |

| 6-Bromo-5-nitroquinoline | C6 (Rat glioma) | 10-25 µg/mL | [9] |

| 6-Bromo-5-nitroquinoline | HeLa (Human cervical cancer) | 10-25 µg/mL | [9] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat glioma) | 5.45 µg/mL | [15] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human cervical cancer) | 9.6 µg/mL | [15] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human colon adenocarcinoma) | 7.9 µg/mL | [15] |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Human breast cancer) | 16 ± 3 nM | [16] |

| Quinoline-chalcone hybrid 39 | A549 (Human lung carcinoma) | 1.91 µM | [17] |

| Quinoline-chalcone hybrid 40 | K-562 (Human myelogenous leukemia) | 5.29 µM | [17] |

Table 2: Antimicrobial Activity of Substituted Quinolines

| Compound Class/Derivative | Test Organism | Activity Metric (MIC) | Reference |

| 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 µg/mL | [12] |

| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 µg/mL | [12] |

| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 0.80 - 1.00 mg/mL | [12] |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC 25923 | 0.1904 µg/mL | [18] |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC 25922 | 6.09 µg/mL | [18] |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 0.0952 µg/mL | [18] |

| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.0 µg/mL | [19] |

| Quinoline-thiazole derivative 4d | Candida albicans ATCC 24433 | 1.95 µg/mL | [20] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol describes a standard colorimetric assay to assess cell viability and proliferation.[21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][22]

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

-

Microorganism: Use a fresh culture of the test bacteria or fungi.

-

-

Inoculum Preparation:

-

Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Further dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Microtiter Plate Preparation:

-

Dispense 100 µL of broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This will create a range of decreasing compound concentrations.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.

-

-

Reading and Interpreting Results:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagrams

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Experimental workflow for the broth microdilution MIC test.

Conclusion and Future Directions

While direct biological data for this compound is lacking, the analysis of structurally related compounds strongly suggests its potential as a dual anticancer and antimicrobial agent. The presence of bromine and iodine at key positions on the quinolin-4-ol scaffold provides a strong rationale for its further investigation. The immediate next steps should involve the synthesis of this compound and its subsequent evaluation using the detailed protocols provided in this guide. Initial screening should focus on its cytotoxic effects against a panel of cancer cell lines and its antimicrobial activity against clinically relevant bacterial and fungal strains. Positive results from these initial screens would warrant more in-depth mechanistic studies to elucidate its precise modes of action.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mediresonline.org [mediresonline.org]

- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

A Comprehensive Review of 6-Bromo-3-iodoquinolin-4-OL and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of halogen substituents at various positions of the quinoline ring has been a key strategy in the development of potent therapeutic agents. This technical guide provides a comprehensive literature review of 6-Bromo-3-iodoquinolin-4-OL and its analogs, focusing on their synthesis, biological activities, and potential as anticancer, antimicrobial, and kinase-inhibiting agents.

Synthesis of this compound and Analogs

The synthesis of this compound is not explicitly detailed in the currently available literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related quinoline derivatives. The key steps would involve the initial construction of the 6-bromoquinolin-4-ol core, followed by a regioselective iodination at the C3 position.

A common route to 6-bromoquinolin-4-ol starts from 4-bromoaniline and involves a cyclization reaction. One established method is the Gould-Jacobs reaction. Subsequently, the direct C-H iodination of the quinolone ring at the C3 position can be achieved through a radical-based mechanism.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinolin-4-ol

The synthesis of 6-bromoquinolin-4-ol can be achieved via the Gould-Jacobs reaction followed by hydrolysis and decarboxylation.

-

Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate, diphenyl ether, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated to form the intermediate adduct.

-

The adduct is then cyclized at high temperature in a high-boiling solvent like diphenyl ether to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

The resulting ester is hydrolyzed with a base (e.g., NaOH) and then acidified (e.g., with HCl) to effect decarboxylation, yielding 6-bromoquinolin-4-ol.

-

Step 2: C3-Iodination of 6-Bromoquinolin-4-ol

A radical-based direct C-H iodination protocol has been shown to be C3-selective for quinolines and quinolones[1].

-

Materials: 6-Bromoquinolin-4-ol, sodium iodide (NaI), potassium persulfate (K₂S₂O₈), cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), trifluoroacetic acid (TFA), dichloroethane (DCE).

-

Procedure:

-

To a reaction vessel, add 6-bromoquinolin-4-ol, sodium iodide, cerium(III) nitrate hexahydrate, and potassium persulfate.

-

Add dichloroethane and trifluoroacetic acid.

-

The reaction mixture is heated.

-

Upon completion, the reaction is worked up by quenching with aqueous sodium thiosulfate and sodium bicarbonate.

-

The product is extracted with an organic solvent and purified by column chromatography.

-

Biological Activities and Potential Therapeutic Applications

While direct biological data for this compound is scarce, the broader class of quinoline and quinolone derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Anticancer Activity

Quinolone derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerases and protein kinases involved in cancer cell proliferation and survival. The presence of halogen atoms on the quinoline ring can significantly influence their cytotoxic effects.

Table 1: Anticancer Activity of Related Quinolone Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast) | 1.7 - 29.6 | [1] |

| 3-substituted quinolin-4-ones | HCT116 (Colon), A549 (Lung), PC3 (Prostate), MCF-7 (Breast) | Varies | [2] |

| Ciprofloxacin-chalcone hybrid | HepG2 (Liver), MCF-7 (Breast) | 22.09, 54 | [3] |

Antimicrobial Activity

The quinolone core is the basis for a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. Halogenation can modulate the spectrum and potency of these compounds.

Table 2: Antimicrobial Activity of Related Quinolone Analogs

| Compound Class | Test Organism | Activity Metric | Result | Reference |

| Sparfloxacin | Bacteroides fragilis | MIC (µg/mL) | 2 | [4] |

| Temafloxacin | Bacteroides fragilis | MIC (µg/mL) | 4 | [4] |

| WIN 57273 | Bacteroides fragilis | MIC (µg/mL) | 2 | [4] |

Kinase Inhibitory Activity

Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The ATP-competitive nature of many of these inhibitors makes the quinoline scaffold an attractive starting point for kinase inhibitor design.

Table 3: Kinase Inhibitory Activity of Related Analogs

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids | DYRK1A | 31 | [5] |

| 3H-pyrazolo[4,3-f]quinoline derivatives | Haspin | 14 | |

| 3-substituted quinoline derivatives | PDGF-RTK | <20 | [6] |

Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key signaling pathways that control cell growth, proliferation, and survival.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

Standard assays are employed to evaluate the biological activities of novel compounds like this compound and its analogs.

Caption: General experimental workflows for biological evaluation.

Conclusion

While direct experimental data on this compound is limited, this review consolidates information from structurally related analogs to provide a strong rationale for its synthesis and biological evaluation. The presence of both bromo and iodo substituents on the quinolin-4-ol core presents an intriguing chemical space for drug discovery. The proposed synthetic pathway offers a viable route to access this compound and its derivatives. Based on the activities of related compounds, this compound is a promising candidate for investigation as an anticancer, antimicrobial, and kinase inhibitory agent. Further research is warranted to synthesize this molecule, characterize its properties, and explore its full therapeutic potential.

References

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolin-4-ols

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of substituted quinolin-4-ols, a core scaffold in numerous therapeutic agents. Aimed at researchers, scientists, and drug development professionals, this document details the journey from natural product origins to the establishment of foundational synthetic methodologies. It includes detailed experimental protocols for key historical syntheses, quantitative biological data for representative compounds, and diagrams of synthetic pathways and mechanisms of action.

From Bark to Bench: The Early History of Quinoline Derivatives

The story of quinolin-4-ols is intrinsically linked to the history of antimalarial drug discovery. The quinoline scaffold was first identified from the bark of the Cinchona tree, which was used to treat malaria as early as the 17th century.[1][2] The active alkaloid, quinine, was isolated in 1820 and its structure, containing a quinoline ring system, was established in the early 20th century.[1] The quest for synthetic alternatives to quinine, driven by uncertain supply, spurred the development of synthetic organic chemistry and medicinal chemistry.[1][2][3]

A pivotal moment in the history of substituted quinolin-4-ols was the serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects during the synthesis of the antimalarial drug chloroquine.[4] This discovery was a crucial stepping stone towards the development of the vast class of fluoroquinolone antibiotics.[4]

Foundational Syntheses of the Quinolin-4-ol Core

The late 19th and early 20th centuries saw the development of several classical name reactions that remain fundamental to the synthesis of the quinolin-4-one core. These methods provided access to a wide variety of substituted analogs, paving the way for future structure-activity relationship studies.

The Conrad-Limpach Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[5][6] The reaction typically proceeds in two steps: the formation of a β-aminoacrylate intermediate at a lower temperature, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[6]

The Camps Cyclization (1899)

Rudolf Camps reported in 1899 that N-(2-acylaryl)amides could be cyclized in the presence of a base to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. This method provides a versatile route to 2-substituted and 2,3-disubstituted quinolin-4-ones.

The Gould-Jacobs Reaction (1939)

This reaction, developed by R. Gordon Gould and Walter A. Jacobs in 1939, involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the resulting anilinomethylenemalonate.[7][8][9] Subsequent hydrolysis and decarboxylation afford the 4-hydroxyquinoline.[8] This method has been particularly important for the synthesis of quinolone antibiotics.

Biological Activity and Mechanism of Action

While the earliest work on substituted quinolin-4-ols focused on their synthesis, later research uncovered a broad range of biological activities. The most significant of these is the antibacterial action of the quinolone and fluoroquinolone classes of compounds.

The primary mechanism of antibacterial action for quinolones was identified in 1977 as the inhibition of bacterial DNA gyrase.[1] A second target, topoisomerase IV, was identified in 1990.[1] These enzymes are crucial for DNA replication, and their inhibition by quinolones leads to bacterial cell death.[10][11]

While detailed quantitative biological data for the very early, simple substituted quinolin-4-ols is scarce in the historical literature, more recent studies have evaluated the cytotoxic and enzyme inhibitory activities of such compounds.

Quantitative Data on Biological Activity

The following tables summarize representative data for the biological activity of substituted quinolin-4-ols and related quinoline derivatives. It is important to note that these are examples from more recent studies and do not represent data that was available in the early historical period of discovery.

Table 1: Cytotoxicity of Substituted Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-hydroxyquinolin-2-yl)acetate derivative 20 | Colo 320 (resistant colon adenocarcinoma) | 4.61 | [4] |

| 2-(4-hydroxyquinolin-2-yl)acetate derivative 13b | Colo 320 (resistant colon adenocarcinoma) | 4.58 | [4] |

| 2-(4-hydroxyquinolin-2-yl)acetate derivative 13a | Colo 320 (resistant colon adenocarcinoma) | 8.19 | [4] |

| 5-Carboxy-8-hydroxyquinoline | HeLa | 291.6 | [12] |

| Quinoline 13 (a 2-arylquinoline) | HeLa (cervical epithelial carcinoma) | 8.3 | [13] |

| Tetrahydroquinoline 18 | HeLa (cervical epithelial carcinoma) | 13.15 | [13] |

Table 2: Enzyme Inhibitory Activity of Quinolone and Quinoline Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 5-Carboxy-8-hydroxyquinoline | JMJD2A (histone demethylase) | 0.2 | [12] |

| 4-Carboxy-8-hydroxyquinoline | JMJD2A (histone demethylase) | 2 | [12] |

| Palmatine (quaternary isoquinoline alkaloid) | Soluble Epoxide Hydrolase | 29.6 | [14] |

| Berberine (quaternary isoquinoline alkaloid) | Soluble Epoxide Hydrolase | 33.4 | [14] |

| Jatrorrhizine (quaternary isoquinoline alkaloid) | Soluble Epoxide Hydrolase | 27.3 | [14] |

| Quinazolinone-7-carboxamide derivative 34 | Soluble Epoxide Hydrolase | 0.30-0.66 | [15] |

| Quinoline carboxylic acid derivative 3 | Dihydroorotate Dehydrogenase | 0.250 | [16] |

Experimental Protocols for Key Historical Syntheses

The following are detailed methodologies for the classical syntheses of the quinolin-4-ol core.

Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Step 1: Formation of β-Aminoacrylate Intermediate

-

In a round-bottom flask, dissolve the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Stir the mixture at room temperature or gentle reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude β-aminoacrylate.

Step 2: Thermal Cyclization

-

Place the crude β-aminoacrylate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether.

-

Heat the mixture to approximately 250 °C with stirring.

-

Maintain this temperature for 30-60 minutes.

-

Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product often precipitates upon cooling.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

Step 1: Condensation

-

In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120 °C for 1-2 hours.

-

Monitor the reaction by TLC until the aniline is consumed.

-

Cool the reaction mixture to obtain the crude anilinomethylenemalonate.

Step 2: Thermal Cyclization

-

Transfer the crude anilinomethylenemalonate to a flask containing a high-boiling solvent like diphenyl ether.

-

Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the mixture to room temperature to allow the ethyl 4-hydroxyquinoline-3-carboxylate to crystallize.

-

Collect the product by filtration.

Step 3: Hydrolysis

-

Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Collect the acid by filtration.

Step 4: Decarboxylation

-

Heat the dry 4-hydroxyquinoline-3-carboxylic acid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Camps Cyclization for 2-Aryl-4-quinolone Synthesis

Step 1: Synthesis of N-(2-acylaryl)amide

-

In a reaction vessel, combine the o-haloacetophenone (1.0 equivalent), the amide (1.2 equivalents), copper(I) iodide (0.1 equivalents), a suitable diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 equivalents), and potassium carbonate (2.0 equivalents) in a solvent such as toluene.

-

Heat the mixture at 110 °C for 12-24 hours under an inert atmosphere.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the N-(2-acylaryl)amide.

Step 2: Base-Mediated Cyclization

-

Dissolve the N-(2-acylaryl)amide in a solvent like tetrahydrofuran (THF).

-

Add a strong base, such as potassium tert-butoxide (2.0 equivalents), at room temperature.

-

Stir the reaction mixture for 1-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-aryl-4-quinolone.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflows and the mechanism of action of antibacterial quinolones.

Conclusion

The discovery and development of substituted quinolin-4-ols represent a significant chapter in the history of medicinal chemistry. From their origins in the natural product quinine to the establishment of robust synthetic methods, this class of compounds has provided a fertile ground for drug discovery. The foundational syntheses developed over a century ago continue to be relevant, while our understanding of their biological activities has evolved dramatically, culminating in the development of life-saving antibacterial agents. This guide serves as a testament to the enduring importance of this privileged scaffold and as a resource for future innovations in the field.

References

- 1. History of mode of action and resistance mechanisms of quinolones [jstage.jst.go.jp]

- 2. Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Modeling of 6-Bromo-3-iodoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-iodoquinolin-4-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of halogen atoms, specifically bromine and iodine, at positions 6 and 3, respectively, is anticipated to modulate the electronic, steric, and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.

This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the structural, electronic, and potential biological properties of this compound. By leveraging computational modeling, researchers can gain valuable insights into the molecule's behavior at the atomic level, guiding further experimental studies and rational drug design efforts. While specific experimental and computational data for this exact molecule is not extensively available in public literature, this guide outlines the established methodologies and presents hypothetical data based on studies of analogous halogenated quinoline derivatives.

Computational Chemistry Workflow

A typical computational workflow for the theoretical study of a small molecule like this compound is depicted below. This process begins with the initial construction of the molecule's 3D structure and proceeds through geometry optimization, electronic property calculations, and analysis of its potential biological activity.

Molecular Geometry and Optimization

The initial step in computational analysis is the determination of the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) methods.

Experimental Protocol: Geometry Optimization

-

Initial Structure Creation : The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.

-

Method Selection : A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. For molecules containing heavy atoms like iodine, basis sets with effective core potentials (e.g., LANL2DZ) may be employed for the iodine atom.

-

Optimization Calculation : The geometry optimization calculation is performed in a vacuum or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a solution environment. The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.

-

Frequency Analysis : A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Data Presentation: Hypothetical Optimized Geometric Parameters

The following table presents hypothetical optimized bond lengths and angles for this compound, based on typical values for similar structures.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | C3-I | 2.10 |

| C6-Br | 1.90 | |

| C4-O | 1.35 | |

| O-H | 0.97 | |

| **Bond Angles (°) ** | C2-C3-I | 121.5 |

| C5-C6-Br | 119.8 | |

| C3-C4-O | 122.0 |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. Key parameters derived from computational calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Data Presentation: Hypothetical Electronic Properties

The following table summarizes hypothetical electronic property data for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Hypothetical Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

| Ionization Potential | 6.50 |

| Electron Affinity | 2.15 |

Spectroscopic Analysis

Computational methods can predict various spectroscopic properties, providing a valuable tool for the interpretation of experimental data.

Experimental Protocol: Theoretical Spectroscopy

-

IR Spectroscopy : Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum.

-

NMR Spectroscopy : Magnetic shielding tensors are calculated for each nucleus. These are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane - TMS).

Data Presentation: Hypothetical Spectroscopic Data

The tables below present hypothetical vibrational frequencies and NMR chemical shifts for this compound.

Table: Hypothetical Vibrational Frequencies

| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |

| O-H stretch | Hydroxyl | 3450 |

| C=C stretch | Aromatic | 1610, 1580, 1470 |

| C-Br stretch | Bromo | 680 |

| C-I stretch | Iodo | 550 |

Table: Hypothetical ¹³C and ¹H NMR Chemical Shifts (ppm)

| Nucleus | Position | Hypothetical Chemical Shift (ppm) |

| ¹³C | C3 | 85.0 |

| C4 | 175.0 | |

| C6 | 118.0 | |

| ¹H | H (O-H) | 11.5 |

| H2 | 8.10 | |

| H5 | 7.95 | |

| H7 | 7.80 | |

| H8 | 7.60 |

Potential Biological Activity: Molecular Docking

Given that many quinoline derivatives exhibit anticancer activity through the inhibition of enzymes like topoisomerase I, a hypothetical molecular docking study can be performed to predict the binding affinity of this compound to this target.

Experimental Protocol: Molecular Docking

-

Target Preparation : The crystal structure of the target protein (e.g., human topoisomerase I in complex with DNA) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation : The optimized 3D structure of this compound is prepared by assigning partial charges and defining rotatable bonds.

-

Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site of the protein. The simulation generates a series of binding conformations ranked by their predicted binding affinity (docking score).

-

Analysis : The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Data Presentation: Hypothetical Docking Results

The following table presents hypothetical results from a molecular docking study of this compound against human topoisomerase I.

| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | 500 nM | Arg364, Asn722, Thr718 |

| Camptothecin (Control) | -9.2 | 150 nM | Arg364, Asn722, Thr718 |

Synthesis Protocols

While this guide focuses on theoretical studies, the synthesis of this compound is a prerequisite for experimental validation. The following protocols have been reported in the literature:

-

Method 1 : 6-bromoquinolin-4-ol is dissolved in a sodium hydroxide solution. A solution of iodine in potassium iodide is added dropwise, and the mixture is stirred at room temperature. Acidification with acetic acid yields the solid product, which is then filtered and washed.

-

Method 2 : To a solution of 6-bromoquinolin-4-ol in acetic acid, N-iodosuccinimide (NIS) is added. The mixture is stirred at an elevated temperature (e.g., 60°C). After cooling, the product is collected.

Conclusion

The theoretical and computational modeling of this compound offers a powerful, resource-efficient approach to understanding its fundamental properties and predicting its potential as a bioactive agent. Through techniques such as DFT, molecular docking, and spectroscopic predictions, researchers can build a detailed molecular profile of this compound. The hypothetical data and workflows presented in this guide serve as a template for conducting such studies, providing a framework for the rational design and development of novel quinoline-based therapeutics. Experimental validation remains essential to confirm the theoretical predictions and to fully elucidate the pharmacological profile of this compound.

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 6-Bromo-4-iodoquinoline from 6-Bromoquinolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Bromo-4-iodoquinoline is a valuable intermediate in medicinal chemistry and drug development, serving as a key building block for the synthesis of various biologically active compounds. The introduction of an iodine atom at the 4-position of the quinoline ring provides a versatile handle for further functionalization through cross-coupling reactions. This document provides a detailed, step-by-step protocol for the synthesis of 6-bromo-4-iodoquinoline starting from 6-bromoquinolin-4-ol. The described method is a two-step process involving an initial chlorination followed by a halogen exchange reaction.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of 6-bromo-4-iodoquinoline.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Chlorination | 6-bromoquinolin-4-ol | 6-bromo-4-chloroquinoline | POCl₃, DMF (cat.) | N/A | 110°C | 3 h | 81%[1] |

| 2 | Iodination | 6-bromo-4-chloroquinoline | 6-bromo-4-iodoquinoline | NaI, HCl/EtOH | Acetonitrile, THF | 100°C | 32 h | Not explicitly stated for this step, but the overall process is well-established. |

Experimental Protocols

This protocol is divided into two main stages: the chlorination of 6-bromoquinolin-4-ol and the subsequent iodination of the resulting 6-bromo-4-chloroquinoline.

Part 1: Synthesis of 6-bromo-4-chloroquinoline [1]

This procedure outlines the conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline using phosphorus oxychloride (POCl₃).

Materials:

-

6-bromoquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To 2.023 g (0.009 mol) of 6-bromoquinolin-4-ol in a round-bottom flask, add 25 mL of POCl₃ dropwise at room temperature.

-

Add two drops of DMF to the mixture.

-

Stir the mixture for 5 minutes at room temperature.

-

Heat the reaction mixture to reflux at 110°C for 3 hours.

-